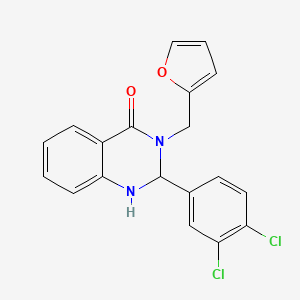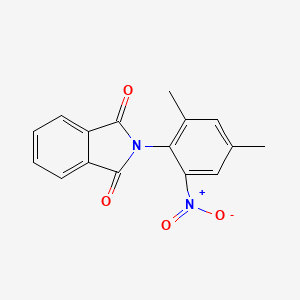
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor protein that plays a vital role in cell proliferation, differentiation, and survival. PD153035 has been extensively studied for its potential use in cancer therapy due to its ability to inhibit EGFR signaling.
Mecanismo De Acción
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone exerts its anti-cancer effects by specifically targeting EGFR. It binds to the ATP binding site of the receptor, preventing its activation and downstream signaling. This leads to the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have a potent anti-cancer effect in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents. 2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone has a low toxicity profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone is a potent and specific inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in cancer. However, its use is limited by its low solubility and stability in aqueous solutions. This can make it difficult to administer in vivo and can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the use of 2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone in cancer therapy. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of 2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone. Another area of interest is the identification of biomarkers that can predict response to EGFR inhibitors, allowing for more personalized cancer therapy. Additionally, the use of 2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone in combination with other targeted therapies or immunotherapies is an area of active research.
Métodos De Síntesis
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the formation of a quinazoline ring followed by the introduction of the furanyl and dichlorophenyl substituents. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-15-8-7-12(10-16(15)21)18-22-17-6-2-1-5-14(17)19(24)23(18)11-13-4-3-9-25-13/h1-10,18,22H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRPMWGWRQJZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=C(C=C3)Cl)Cl)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenyl)-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(4-ethylphenoxy)hexyl]piperidine](/img/structure/B4987343.png)
![5-chloro-2-(methylthio)-N-(3-{[(2-phenylethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-pyrimidinecarboxamide](/img/structure/B4987346.png)
![4-[5-(allylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4987353.png)
![N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4987361.png)
![17-(2-methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4987365.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-furoyl)-1,4-diazepane](/img/structure/B4987372.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4987402.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-1-yl)-4-methoxybenzamide](/img/structure/B4987413.png)
![8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4987435.png)

![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987445.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline](/img/structure/B4987447.png)
![7-{[(2-hydroxyethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4987448.png)
![7-(5-chloro-2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987453.png)